molecular formula C16H16ClNO2 B496039 N-benzyl-2-(2-chlorophenoxy)propanamide

N-benzyl-2-(2-chlorophenoxy)propanamide

Cat. No.: B496039
M. Wt: 289.75g/mol
InChI Key: QUNZJYWFIROLMB-UHFFFAOYSA-N
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Description

N-benzyl-2-(2-chlorophenoxy)propanamide is a synthetic propanamide derivative offered for research and development purposes. Propanamide compounds are a significant focus in medicinal chemistry, particularly in the search for new central nervous system agents. For instance, closely related N-benzyl propanamide derivatives have been identified as potent broad-spectrum anticonvulsants in preclinical studies, showing efficacy in models like the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole test . Another quantitative structure-activity relationship (QSAR) study on ninety propanamide derivatives highlights this chemical class's relevance for optimizing anticonvulsant activity, suggesting a potential mechanism of action related to binding targets such as γ-aminobutyrate aminotransferase (GABA-AT) . The structural motif of a propanamide core with N-benzyl and phenoxy substituents appears to be a privileged scaffold for bioactivity. Researchers can utilize this compound as a building block or intermediate in organic synthesis or as a reference standard in pharmacological screening projects aimed at developing new therapeutic candidates. This product is intended for research purposes in a laboratory setting only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75g/mol

IUPAC Name

N-benzyl-2-(2-chlorophenoxy)propanamide

InChI

InChI=1S/C16H16ClNO2/c1-12(20-15-10-6-5-9-14(15)17)16(19)18-11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,18,19)

InChI Key

QUNZJYWFIROLMB-UHFFFAOYSA-N

SMILES

CC(C(=O)NCC1=CC=CC=C1)OC2=CC=CC=C2Cl

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1)OC2=CC=CC=C2Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Polar Functional Groups : The methylenedioxy group in compound 12a () introduces polarity, which may enhance aqueous solubility compared to the parent structure .

Anticonvulsant Activity

Compounds with structural similarities to this compound, such as N-(2-chlorobenzyl)-2-(2,5-dioxopyrrolidin-1-yl)propanamide (compound 5 in ), exhibit potent anticonvulsant effects. In the maximal electroshock (MES) test, these derivatives showed ED₅₀ values ranging from 15–50 mg/kg, outperforming reference drugs like valproic acid (ED₅₀ = 270 mg/kg) . The dioxopyrrolidinyl group in these analogs likely enhances blood-brain barrier penetration, contributing to their efficacy.

Immunoproteasome Inhibition

N-Benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide (compound 1 in ) demonstrated selective inhibition of the β1i immunoproteasome subunit with a Ki of 0.8 µM, attributed to its non-covalent interactions with residues like Phe31 and Lys33. In contrast, analogs with shorter carbon chains (e.g., compound 2: Ki = 2.5 µM) or cyclohexyl substituents (compound 3: Ki = 5.2 µM) showed reduced potency, highlighting the importance of the benzyl group and propanamide chain length .

Analgesic and Anti-inflammatory Potential

While direct data on the target compound are lacking, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)butanamide (compound 15 in ) exhibited antiallodynic effects in neuropathic pain models, suggesting that elongation of the carbon chain (propanamide → butanamide) may enhance analgesic activity .

Stability and Metabolic Considerations

  • The 2-chlorophenoxy group in the target compound may confer resistance to oxidative metabolism compared to analogs with electron-donating substituents (e.g., methylenedioxy in compound 12a) .
  • Compounds like N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide () incorporate fluorine and amino groups, which could improve metabolic stability and bioavailability .

Preparation Methods

Synthesis of 2-(2-Chlorophenoxy)propanoyl Chloride

The synthesis begins with the preparation of 2-(2-chlorophenoxy)propanoic acid. A typical procedure involves:

  • Step 1 : Reacting 2-chlorophenol with ethyl 2-bromopropanoate in the presence of a base (e.g., K₂CO₃) to form ethyl 2-(2-chlorophenoxy)propanoate.

  • Step 2 : Saponification using NaOH in ethanol/water to yield 2-(2-chlorophenoxy)propanoic acid.

  • Step 3 : Treatment with thionyl chloride (SOCl₂) or oxalyl chloride to generate the acyl chloride.

Reaction Conditions :

  • Solvent : Dry dichloromethane (DCM) or toluene

  • Temperature : 0–25°C

  • Time : 2–4 hours

Amide Bond Formation with Benzylamine

The acyl chloride is reacted with benzylamine under Schotten-Baumann conditions:

Optimized Protocol :

  • Add benzylamine (1.1 equiv) dropwise to a cooled (0°C) solution of the acyl chloride in DCM.

  • Stir for 12–24 hours at room temperature.

  • Quench with water, extract with DCM, and purify via column chromatography (SiO₂, hexane/ethyl acetate).

Yield : 65–78% (reported in analogous syntheses).

Method 2: Coupling Agent-Assisted Synthesis

For acid-sensitive substrates, coupling agents such as HATU or EDCI are employed:

Direct Amidation of 2-(2-Chlorophenoxy)propanoic Acid

Procedure :

  • Activate 2-(2-chlorophenoxy)propanoic acid with HATU (1.2 equiv) and DIPEA (3 equiv) in DMF.

  • Add benzylamine (1.5 equiv) and stir at 25°C for 6–8 hours.

  • Isolate the product via extraction and recrystallization from ethanol/water.

Advantages :

  • Avoids handling corrosive acyl chlorides.

  • Higher functional group tolerance.

Yield : 70–85%.

Method 3: Nucleophilic Substitution on Propanamide Intermediates

An alternative route involves introducing the 2-chlorophenoxy group after amide formation:

Synthesis of N-Benzyl-2-bromopropanamide

  • React 2-bromopropanoyl chloride with benzylamine as in Method 1.

SN2 Displacement with 2-Chlorophenol

  • Treat N-benzyl-2-bromopropanamide with 2-chlorophenol (1.2 equiv) and K₂CO₃ in DMF at 80°C for 12 hours.

Yield : 55–60% (lower due to steric hindrance).

Comparative Analysis of Methods

Parameter Acyl Chloride Method Coupling Agent Method Nucleophilic Substitution
Yield 65–78%70–85%55–60%
Purity ≥95% (after chromatography)≥90%≥85%
Reaction Time 12–24 hours6–8 hours12 hours
Cost Low (SOCl₂ is inexpensive)High (HATU cost)Moderate
Scalability ExcellentModeratePoor (steric issues)

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, Ar-H), 7.20–7.10 (m, 1H, Ar-H), 6.95–6.85 (m, 2H, Ar-H), 4.50 (q, J = 6.8 Hz, 1H, CH), 4.40 (d, J = 5.6 Hz, 2H, N-CH₂), 1.60 (d, J = 6.8 Hz, 3H, CH₃).

  • IR (cm⁻¹) : 3280 (N-H stretch), 1650 (C=O amide), 1240 (C-O-C ether).

Chromatographic Purity

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 70:30).

Challenges and Optimization Strategies

  • Racemization Risk : The stereocenter at C2 may racemize under acidic/basic conditions. Using low temperatures and non-polar solvents minimizes this.

  • Byproducts : Oligomerization of acyl chlorides can occur; adding benzylamine slowly mitigates this.

Industrial-Scale Considerations

For kilogram-scale production, the acyl chloride method is preferred due to cost-effectiveness. Continuous flow reactors improve safety and yield by minimizing exposure to SOCl₂.

Emerging Methodologies

Recent patents describe enzymatic amidation using lipases (e.g., Candida antarctica Lipase B) for greener synthesis, though yields remain suboptimal (40–50%) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-benzyl-2-(2-chlorophenoxy)propanamide, and how are intermediates characterized?

  • Synthesis : A common method involves coupling 2-(2-chlorophenoxy)propanoic acid with benzylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt). For example, 2-(2-chlorophenoxy)propanoic acid (0.50 mmol) reacted with benzylamine derivatives yields ~70–81% product after purification .
  • Characterization :

  • NMR : Key signals include δ 4.39 ppm (d, 2H, CH₂ benzyl), δ 4.77 ppm (q, 1H, chiral center), and δ 1.65 ppm (d, 3H, CH₃) in 1^1H-NMR .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+^+ peaks (e.g., m/z 334.3 for a related compound) .
  • HPLC : Used to confirm purity (>97%) and monitor reaction progress .

Q. What are common impurities during synthesis, and how are they addressed?

  • Impurities : Decarboxylated byproducts (e.g., N-benzyl-2-(2-bromophenoxy)propanamide in Scheme 42 of ) or incomplete coupling intermediates .
  • Mitigation :

  • Optimized Reaction Conditions : Use of phosphate buffers (pH 3) instead of strong acids reduces decarboxylation .
  • Chromatography : Silica gel column chromatography or preparative HPLC isolates the target compound from impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodology :

Structural Modifications : Vary substituents on the benzyl group (e.g., halogenation, methoxy) or phenoxy moiety (e.g., bromo vs. chloro) to assess biological activity shifts .

Biological Assays : Test derivatives in anticonvulsant models (e.g., maximal electroshock (MES) or 6-Hz seizure tests) to correlate substituents with efficacy. For example, ED₅₀ values from MES tests guide SAR .

Computational Modeling : Use docking studies to predict interactions with targets like sodium channels .

Q. How can contradictory NMR or mass spectrometry data be resolved during characterization?

  • Case Study : In , TLC showed no reaction progress despite heating. Resolution involved:

  • Alternative Activation : Replacing benzyl isocyanate with SOCl₂-activated intermediates improved coupling .
  • Isotopic Labeling : Use 13^{13}C-labeled starting materials to trace unexpected peaks in NMR .
    • Advanced Techniques :
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded spectra .
  • HRMS : Confirms molecular formula accuracy (e.g., deviation <2 ppm) .

Q. What in vivo models are suitable for evaluating pharmacological activity?

  • Anticonvulsant Activity :

  • MES Test : Measures protection against tonic-clonic seizures (ED₅₀ values for derivatives range 30–100 mg/kg) .
  • 6-Hz Psychomotor Seizure Model : Assesses efficacy in therapy-resistant epilepsy .
    • Analgesic Activity :
  • Hot Plate Test : Quantifies latency to pain response (e.g., 15–30 sec increase post-administration) .

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